molecular formula C6H8O3S B1296523 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid CAS No. 6577-69-1

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Cat. No.: B1296523
CAS No.: 6577-69-1
M. Wt: 160.19 g/mol
InChI Key: JMKSQPHJYIHKQU-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is an organic compound with the molecular formula C6H8O3S It is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with sulfur monochloride (S2Cl2) to form the oxathiine ring. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the cyclization process. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups like amines or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, esters

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Amides, esters

Scientific Research Applications

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique ring structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
  • 1,4-Oxathiin-3-carboxylic acid, 5,6-dihydro-2-methyl-

Comparison: 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is unique due to its specific substitution pattern and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the methyl group at the 2-position can influence its chemical behavior and interactions with biological targets, making it distinct from other oxathiine derivatives.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKSQPHJYIHKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337204
Record name 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6577-69-1
Record name 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylate was prepared by the method of U.S. Pat. No. 3,249,499 (col. 5, lines 36-55), with the following modifications: toluene was used as the solvent instead of benzene, sodium bicarbonate was used as the base instead of potassium hydroxide, and the azeotropic removal of water was carried out under reduced pressure at about 65° C. 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid was prepared by hydrolysis of the ester as described in the same patent (col. 5, lines 56-68, where the acid is named 2,3-dihydro-5-carboxy-6-methyl-1,4-oxathiin).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 2
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 3
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 4
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 5
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 6
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

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